
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a nicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 2,5-dimethylpyrrole with a suitable nicotinaldehyde derivative under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group of the nicotinaldehyde reacts with the pyrrole ring to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help identify the most efficient conditions for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinic acid.
Reduction: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Another pyrrole-containing compound with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A compound with a pyrrole ring and additional functional groups that enhance its biological activity.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is unique due to its specific combination of a pyrrole ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-13(14-7-12(9)8-16)15-10(2)4-5-11(15)3/h4-8H,1-3H3 |
InChI-Schlüssel |
SOCRKZVAABKYKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



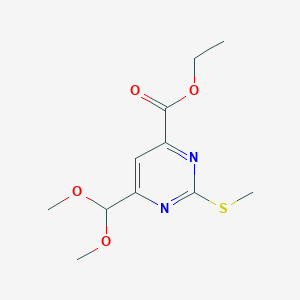
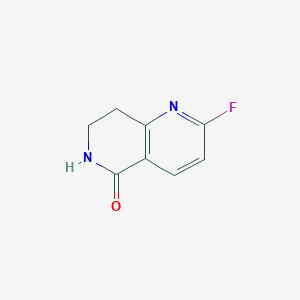
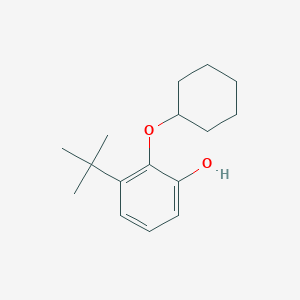

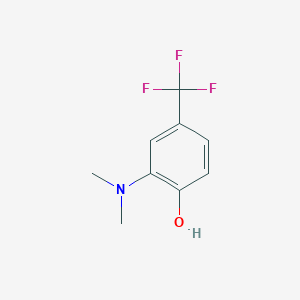
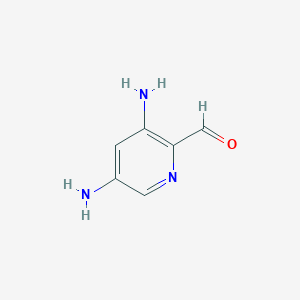
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)

![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
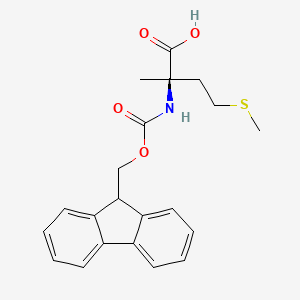

![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
